molecular formula C19H19NO3S B5563858 3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5563858
M. Wt: 341.4 g/mol
InChI Key: QAPDNDVQPVVJIE-UHFFFAOYSA-N
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Description

The compound “3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also contains an ethoxyphenyl group and a propanoic acid group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. It contains a pyrrole ring and a thiophene ring, which are both five-membered aromatic rings . The ethoxyphenyl group is attached to the 1-position of the pyrrole ring, and the propanoic acid group is attached to the 3-position of the pyrrole ring .


Chemical Reactions Analysis

As an organic compound, “3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid” can undergo various chemical reactions. For example, the propanoic acid group can participate in esterification reactions with alcohols, forming esters . The aromatic rings in the molecule can also undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid” would depend on its molecular structure. For example, the presence of the propanoic acid group suggests that the compound would be acidic . The aromatic rings in the molecule could contribute to its stability and possibly its reactivity .

Scientific Research Applications

Green Chemistry Applications

The study by Trejo-Machin et al. (2017) explores phloretic acid, a phenolic compound that can enhance the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for benzoxazine-related applications. This approach could potentially apply to the synthesis or modification of compounds similar to the one , providing a pathway to materials with desirable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Electronic and Solar Cell Applications

Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells. The electron-deficient nature and planar structure of the diketopyrrolopyrrole backbone, similar to pyrrolic and thiophene structures found in the compound of interest, suggest potential applications in enhancing solar cell efficiency (Hu et al., 2015).

Electrochromic Devices

Koyuncu and Koyuncu (2018) developed a new electroactive monomer for electrochromic devices, which undergoes reversible color changes suitable for adaptive camouflage. The synthesis and application of such polymers demonstrate the potential of pyrrolic and thiophene compounds in developing materials for electrochromic devices and adaptive camouflage materials (Koyuncu & Koyuncu, 2018).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the information available. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for “3-[1-(2-ethoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid” are not clear from the information available. It could potentially be of interest in various areas of chemistry and biology, depending on its properties and activity .

properties

IUPAC Name

3-[1-(2-ethoxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-2-23-17-7-4-3-6-15(17)20-14(10-12-19(21)22)9-11-16(20)18-8-5-13-24-18/h3-9,11,13H,2,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPDNDVQPVVJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CC=C2C3=CC=CS3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-ethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid

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